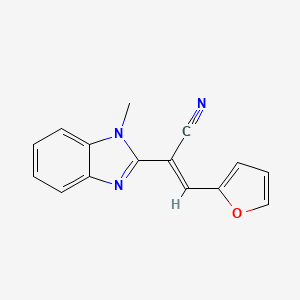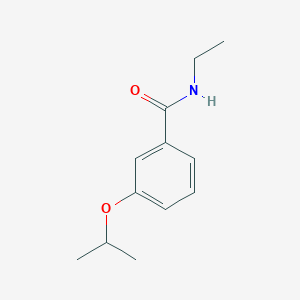![molecular formula C14H21NO5S B5318612 3-[(dipropylamino)sulfonyl]-4-methoxybenzoic acid](/img/structure/B5318612.png)
3-[(dipropylamino)sulfonyl]-4-methoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(dipropylamino)sulfonyl]-4-methoxybenzoic acid, also known as DPMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPMA is a sulfonamide derivative that has been synthesized through a multi-step process, and its properties and effects have been studied extensively.
科学研究应用
3-[(dipropylamino)sulfonyl]-4-methoxybenzoic acid has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been investigated for its potential as an anti-inflammatory agent, as well as for its effects on cancer cells. In agriculture, this compound has been studied for its potential as a herbicide, while in materials science, this compound has been investigated for its potential as a liquid crystal material.
作用机制
The mechanism of action of 3-[(dipropylamino)sulfonyl]-4-methoxybenzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, which may contribute to its anti-inflammatory effects. This compound has also been shown to bind to and activate certain receptors in cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer effects. This compound has been shown to reduce the production of inflammatory cytokines and prostaglandins, which contribute to the inflammatory response. This compound has also been shown to reduce pain in animal models of inflammation and neuropathic pain. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, through the activation of certain receptors.
实验室实验的优点和局限性
3-[(dipropylamino)sulfonyl]-4-methoxybenzoic acid has several advantages for lab experiments, including its high purity and stability, as well as its well-characterized properties. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high doses. Careful handling and dosing are required to ensure accurate and safe results in lab experiments.
未来方向
There are several future directions for the study of 3-[(dipropylamino)sulfonyl]-4-methoxybenzoic acid, including further investigation of its anti-inflammatory and analgesic effects, as well as its potential as a cancer treatment. This compound may also have applications in other fields, such as materials science and agriculture, which warrant further investigation. Additionally, the development of new synthesis methods for this compound may improve its purity and yield, making it more accessible for scientific research.
合成方法
The synthesis of 3-[(dipropylamino)sulfonyl]-4-methoxybenzoic acid involves several steps, including the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with dipropylamine to form the amide intermediate. The amide intermediate is then reacted with sodium sulfite to form this compound. The purity of this compound can be improved through recrystallization or chromatography techniques.
属性
IUPAC Name |
3-(dipropylsulfamoyl)-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-4-8-15(9-5-2)21(18,19)13-10-11(14(16)17)6-7-12(13)20-3/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYKOOHNBKGXJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{5-[4-(1-allyl-3-methyl-1H-pyrazol-4-yl)-6-amino-5-cyanopyridin-2-yl]-3-thienyl}acetic acid](/img/structure/B5318543.png)

![N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5318560.png)
![allyl 2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5318568.png)

![4-(4-butoxy-3-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5318572.png)
![2-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine](/img/structure/B5318578.png)
![1-[2-(4-chlorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5318597.png)
![3-allyl-5-{5-methoxy-2-[3-(4-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5318599.png)
![1-(3-isoxazolylcarbonyl)-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5318604.png)
![N'-(3-chlorophenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5318618.png)
![N-(2-methoxyethyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B5318626.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5318628.png)
![7-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5318641.png)